molecular formula C4H4BrNO3S B2638829 4-Bromofuran-3-sulfonamide CAS No. 2378506-59-1

4-Bromofuran-3-sulfonamide

Cat. No.: B2638829
CAS No.: 2378506-59-1
M. Wt: 226.04
InChI Key: XOUIZCXDYRLHRL-UHFFFAOYSA-N
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Description

4-Bromofuran-3-sulfonamide ( 2378506-59-1) is a brominated heterocyclic sulfonamide with the molecular formula C 4 H 4 BrNO 3 S and a molecular weight of 226.05 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. As a sulfonamide, it belongs to a class of compounds known for a wide spectrum of pharmacological activities, which can include antibacterial, anti-inflammatory, and anticancer properties, depending on the specific structural framework . The presence of both the bromo and sulfonamide functional groups on the furan ring makes this compound a valuable intermediate for further synthetic elaboration, such in the development of novel amide and sulfonamide derivatives for biological screening . Researchers can utilize this scaffold to explore structure-activity relationships, particularly in the design of molecules with potential antioxidant activities, as some sulfonamide and amide derivatives have demonstrated notable activity in assays such as DPPH radical scavenging and FRAP . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIZCXDYRLHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromofuran 3 Sulfonamide

Retrosynthetic Analysis and Strategic Precursors for the 4-Bromofuran-3-sulfonamide Framework

A retrosynthetic analysis of this compound suggests that the primary disconnection occurs at the carbon-sulfur bond of the sulfonamide group. This leads to a key intermediate, 4-bromofuran-3-sulfonyl chloride, and ammonia (B1221849) or a protected amine equivalent. The 4-bromofuran-3-sulfonyl chloride can be further disconnected at the C-S bond, pointing to a 4-bromo-3-furyl organometallic species (such as a lithiated furan (B31954) or a boronic acid) and a sulfur dioxide equivalent (like sulfuryl chloride or sulfur dioxide gas). The 4-bromofuran precursor can be conceptually derived from furan itself through regioselective bromination, or from a pre-functionalized furan derivative.

A crucial strategic precursor that emerges from this analysis is (4-bromofuran-3-yl)boronic acid . This compound is particularly valuable as it allows for a subsequent palladium-catalyzed sulfinylation or a related transformation to introduce the sulfonyl group at the C3 position with high regioselectivity. The synthesis of this boronic acid itself is a key challenge, often approached through the lithiation of a protected 3-bromofuran (B129083) followed by quenching with a borate (B1201080) ester, or through palladium-catalyzed C-H borylation of 3-bromofuran.

Another important precursor is a suitably protected 3,4-dihalofuran, which could undergo sequential and regioselective functionalization. For instance, a 3,4-dibromofuran (B150810) could potentially be selectively lithiated at the C3 position due to directing group effects or statistical considerations, followed by the introduction of the sulfonyl moiety precursor.

Synthesis of the 4-Bromofuran Core and its Functionalization

The construction of the 4-bromofuran core is a critical step in the synthesis of this compound. Several methodologies can be employed to achieve the desired substitution pattern on the furan ring.

Regioselective Bromination Strategies for Furan Systems

Direct bromination of furan is often unselective and can lead to a mixture of products, including 2-bromofuran (B1272941) and 2,5-dibromofuran, due to the high reactivity of the furan ring. To achieve regioselective bromination at the C4 position, one must start with a 3-substituted furan and exploit the directing effects of the substituent.

For instance, the bromination of 3-furoic acid can lead to 4-bromo-3-furoic acid. The carboxyl group at C3 directs the incoming electrophile (bromine) to the adjacent C2 and C5 positions, but under specific conditions, bromination at C4 can be achieved, albeit often in lower yields compared to other isomers. The use of milder brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes improve regioselectivity.

A more effective strategy involves the bromination of a pre-functionalized furan. For example, a synthetic route to 2-formyl-4-bromofuran has been reported, which involves the protection of the aldehyde group of furfural, followed by bromination. While this provides a 4-bromofuran, the presence of the formyl group at C2 would necessitate further synthetic manipulations to arrive at the target structure.

Directed Ortho-Metalation Approaches and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of furan chemistry, a directing group at the C3 position can facilitate the deprotonation of the adjacent C2 or C4 position.

For the synthesis of a 4-bromofuran derivative, one could envision a scenario where a directing group at C3 promotes lithiation at C4. For example, a protected 3-hydroxyfuran or a 3-amidofuran could direct an organolithium base to deprotonate the C4 position. Subsequent quenching of the resulting 4-lithiofuran intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane or N-bromosuccinimide, would yield the desired 4-bromofuran. However, achieving high regioselectivity for C4-lithiation over C2-lithiation can be challenging and is highly dependent on the nature of the directing group and the reaction conditions.

A more common approach is the metal-halogen exchange of a dihalofuran. For instance, starting with 3,4-dibromofuran, treatment with one equivalent of n-butyllithium at low temperature could lead to a mixture of 3-bromo-4-lithiofuran and 4-bromo-3-lithiofuran. The regioselectivity of this exchange can be influenced by the solvent and temperature. The resulting 4-bromo-3-lithiofuran is a key intermediate for the introduction of the sulfonamide precursor at the C3 position.

Palladium-Catalyzed Coupling Reactions for Furan Ring Construction

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful method for the construction of highly substituted furan rings. These methods can be employed to assemble the 4-bromofuran-3-yl core from simpler starting materials.

One such approach involves the Suzuki-Miyaura coupling of a furan boronic acid with a vinyl halide, followed by an intramolecular cyclization. More directly, a pre-formed furan ring can be functionalized using palladium catalysis. For instance, the Suzuki coupling of (4-bromofuran-3-yl)boronic acid with a suitable coupling partner could be a viable strategy, although in this case, the boronic acid itself is the desired precursor.

A more relevant palladium-catalyzed approach would be the C-H activation/functionalization of a 3-bromofuran. While C-H activation typically occurs at the more reactive C2 and C5 positions of the furan ring, the use of specific directing groups can steer the functionalization to the C4 position. However, this remains a challenging transformation.

A plausible strategy involves the use of 3,4-disubstituted furans as building blocks. For example, a palladium-catalyzed reaction could be used to couple a boronic acid at the C3 position and a bromine atom at the C4 position of a furan precursor.

Introduction of the Sulfonamide Moiety at the C3 Position

Once the 4-bromofuran core is established, the next critical step is the introduction of the sulfonamide group at the C3 position. This is typically achieved through a two-step process: sulfonylation followed by amination.

Sulfonation and Amination Routes to Furanosulfonamides

The most direct approach to introduce the sulfonyl group is through the reaction of a C3-organometallic furan species with a sulfur dioxide equivalent. For instance, the previously mentioned 4-bromo-3-lithiofuran can be bubbled with sulfur dioxide gas to form a lithium sulfinate salt. This salt can then be oxidized to the corresponding sulfonyl halide, typically a sulfonyl chloride, using an oxidizing agent like N-chlorosuccinimide (NCS) or sulfuryl chloride.

Alternatively, if (4-bromofuran-3-yl)boronic acid is used as the precursor, it can be converted to the corresponding sulfonyl chloride. This can be achieved through a copper-catalyzed coupling with a sulfonyl chloride source or by conversion to a diazonium salt followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.

Once the 4-bromofuran-3-sulfonyl chloride is obtained, the final step is the amination to form the sulfonamide. This is a standard transformation and can be readily achieved by reacting the sulfonyl chloride with an excess of ammonia, either as an aqueous solution or as a gas dissolved in an appropriate solvent. Alternatively, primary or secondary amines can be used to generate N-substituted sulfonamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct.

The following table summarizes the key reaction steps and intermediates discussed:

StepReactionKey Intermediate(s)
Retrosynthesis Disconnection of C-S bond4-Bromofuran-3-sulfonyl chloride, 4-Bromo-3-furyl organometallic
Core Synthesis Regioselective Bromination3-Substituted furan
Directed Ortho-Metalation3,4-Dihalofuran, 4-Bromo-3-lithiofuran
Palladium-Catalyzed Coupling(4-bromofuran-3-yl)boronic acid
Sulfonamide Intro. Sulfonylation4-Bromo-3-lithiofuran, (4-bromofuran-3-yl)boronic acid
Amination4-Bromofuran-3-sulfonyl chloride

Utilization of Sulfonyl Chlorides and Ammonia/Amines in Sulfonamide Formation

The classical and most widely employed method for creating a sulfonamide functional group is the reaction between a sulfonyl chloride and ammonia or a primary/secondary amine. ucl.ac.ukresearchgate.net This approach remains a cornerstone in the synthesis of various sulfonamides due to its efficiency and simplicity. For heterocyclic compounds like this compound, this involves the preparation of the corresponding 4-bromofuran-3-sulfonyl chloride intermediate.

The general reaction proceeds via the nucleophilic attack of the nitrogen atom of ammonia or an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. shd-pub.org.rs

A general scheme for this reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

In the context of furan sulfonamides, a key precursor, 5-bromofuran-2-sulfonyl chloride, can be synthesized and subsequently reacted with an amine, like methylamine, in a solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding sulfonamide. iajps.com While this example illustrates the formation of a 2-sulfonamide derivative, the principle is directly applicable to the synthesis of 3-sulfonamide isomers like this compound, provided the requisite 4-bromofuran-3-sulfonyl chloride is accessible. The synthesis of this specific sulfonyl chloride can be achieved by treating the corresponding sulfonic acid with a chlorinating agent. google.comgoogle.com

The choice of amine (primary or secondary) allows for the synthesis of a diverse range of N-substituted sulfonamide derivatives. For the synthesis of the parent this compound, aqueous or gaseous ammonia would be the reagent of choice. However, the use of gaseous ammonia can present challenges in controlling reaction conditions, leading to the exploration of ammonia surrogates. researchgate.netnih.gov

One-Pot and Multi-Component Synthetic Sequences

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multi-component reactions (MCRs) are increasingly favored in organic synthesis. researchgate.netnih.govpreprints.org These strategies are particularly valuable for constructing complex molecules like heterocyclic sulfonamides.

A one-pot synthesis involves performing multiple reaction steps in a single reaction vessel without isolating the intermediates. This approach has been successfully applied to the synthesis of furan sulfonamide compounds. For instance, a furan ester can be treated with chlorosulfonic acid to form a sulfonic acid intermediate. Without isolation, a chlorinating agent like phosphorus pentachloride is added to the same pot to generate the sulfonyl chloride, which can then be reacted with an amine. google.comgoogle.com This streamlines the process from a furan precursor to the final sulfonamide.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer another elegant route. rug.nltcichemicals.com While a specific MCR for this compound is not prominently described, related methodologies for other sulfonamides suggest potential pathways. For example, isocyanide-based MCRs have been used to synthesize bifunctional sulfonamide-amide compounds in an environmentally friendly manner. rsc.org Another approach involves the one-pot reaction of aldehydes and furan with N-sulfinyl-p-toluenesulfonamide, which generates furyl sulfonamides through an in-situ formed N-tosyl imine intermediate. researchgate.net

A plausible one-pot sequence for a related compound, N-sulfonyl pyrrole, involves the reaction of a primary sulfonamide with 2,5-dimethoxytetrahydrofuran (B146720), where the selection of the reactant-to-acid ratio controls the final product. nih.gov This highlights the potential for developing similar controlled one-pot procedures for furan-based sulfonamides.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions and costs. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time for each synthetic step.

In the sulfonylation step, where the sulfonyl chloride is reacted with an amine, the choice of base and solvent is critical. While traditional bases include pyridine and triethylamine, other options might offer advantages in terms of workup and yield. shd-pub.org.rs The reaction temperature is often kept low (e.g., 0 °C) initially to control the exothermic reaction before allowing it to warm to room temperature. iajps.com

For coupling reactions that might be used to introduce the bromo substituent or build the furan ring, such as Suzuki coupling, optimization of the palladium catalyst, base, and solvent system is essential. iajps.com The table below shows an example of condition optimization for a related Suzuki coupling reaction to produce a furan derivative.

Table 1: Optimization of Suzuki Coupling Conditions for a Furan Derivative

Entry Base Solvent Yield (%)
1 K₂CO₃ Toluene/H₂O 65
2 Na₂CO₃ Toluene/H₂O 70
3 K₃PO₄ Toluene/H₂O 85
4 Cs₂CO₃ Toluene/H₂O 82
5 K₃PO₄ Dioxane/H₂O 90

This table is illustrative and based on general optimization strategies for similar compounds.

Similarly, in the formation of the sulfonyl chloride from the sulfonic acid, factors such as the choice of chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) and the reaction temperature can significantly impact the outcome. google.comgoogle.com The development of catalyst-free protocols under visible light for related sulfonylation reactions also points towards greener and more efficient synthetic routes that could be adapted. researchgate.net

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry increasingly utilizes advanced techniques like microwave-assisted synthesis and flow chemistry to improve reaction efficiency, reduce reaction times, and enhance safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. univpancasila.ac.id This technique has been successfully applied to the synthesis of sulfonamides, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govorganic-chemistry.orgresearchgate.net For instance, a microwave-assisted synthesis of sulfonamides directly from sulfonic acids using 2,4,6-trichloro- google.comgoogle.com-triazine (TCT) as an activating agent has been reported. organic-chemistry.org This method avoids the isolation of the often-unstable sulfonyl chloride intermediate and demonstrates good functional group tolerance, making it potentially applicable to the synthesis of this compound. nih.govorganic-chemistry.org The reaction of various amines with sulfonate esters under microwave irradiation has also been shown to produce sulfonamides in good yields without the need for chromatographic purification. researchgate.net

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for handling hazardous intermediates. mdpi.com This technology is well-suited for the synthesis of heterocyclic compounds and has been used for the preparation of sulfonamide libraries. unimi.itnih.gov A fully automated flow-through process for producing secondary sulfonamides has been developed, demonstrating the potential for high-throughput synthesis. nih.gov The Clauson-Kaas reaction, a method for synthesizing pyrroles (related N-heterocycles), has been adapted to a continuous flow process, reacting various amines and sulfonamides with 2,5-dimethoxytetrahydrofuran to produce N-functionalized products in high yields. acs.org Such a setup could potentially be adapted for the synthesis of furan-containing scaffolds.

Stereochemical Considerations in this compound Synthesis and Derivatization (if applicable)

The core structure of this compound itself is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve stereochemical considerations.

However, stereochemistry becomes a critical factor when the molecule is derivatized, particularly through reactions involving the sulfonamide nitrogen or other positions on the furan ring that could lead to the formation of new chiral centers. For example, if a chiral amine is used to react with 4-bromofuran-3-sulfonyl chloride, the resulting N-substituted sulfonamide will be a chiral molecule.

Furthermore, if this compound is used as a building block in the synthesis of more complex molecules, such as potential drug candidates, controlling the stereochemistry of subsequent transformations is often crucial for biological activity. For instance, the synthesis of potent HIV protease inhibitors often involves ligands with specific stereochemistry, such as the bis-tetrahydrofuranyl (bis-THF) moiety. acs.orgresearchgate.net The synthesis of these ligands requires highly diastereoselective reactions, and while not directly related to this compound, it underscores the importance of stereocontrol in the synthesis of complex furan-containing molecules. acs.orgresearchgate.netgoogle.com

Reactions on the furan ring itself, such as Diels-Alder reactions, are also subject to stereochemical control, influencing the geometry of the resulting polycyclic products. acs.org While this may not be directly applicable to the synthesis of the parent compound, it is a key consideration for its further functionalization.

Scalable Synthetic Routes for Academic and Pre-clinical Investigations

The development of a scalable synthetic route is essential for producing sufficient quantities of a compound for extensive academic research and pre-clinical studies. A scalable route should be cost-effective, safe, and reproducible on a larger scale.

For this compound, a scalable synthesis would likely rely on readily available starting materials and robust, high-yielding reactions. The classic approach of converting a sulfonic acid to a sulfonyl chloride followed by reaction with ammonia or an amine is generally scalable. acs.org Processes have been developed for the large-scale preparation of key intermediates like sulfonyl chlorides. acs.org

One-pot procedures are particularly attractive for scalability as they reduce the number of unit operations (e.g., extractions, purifications, transfers), which can lead to significant savings in time, cost, and solvent use. google.comgoogle.com The synthesis of substituted furan sulfonamides has been successfully scaled from milligrams to multigram quantities, demonstrating the feasibility of producing these compounds in larger amounts. iajps.com

Advanced techniques like flow chemistry are inherently scalable. A process optimized in a lab-scale flow reactor can often be scaled up by either running the reactor for a longer duration or by using a larger reactor (scaling out). mdpi.comacs.org This makes flow synthesis an attractive option for producing quantities needed for pre-clinical evaluation.

The table below outlines a potential scalable route based on common synthetic transformations.

Table 2: Potential Scalable Synthetic Route

Step Reaction Key Considerations for Scalability
1 Formation of Furan-3-sulfonic acid Availability of starting furan, handling of sulfonating agents (e.g., SO₃, chlorosulfonic acid).
2 Bromination of the furan ring Regioselectivity of bromination, control of reaction temperature.
3 Conversion to 4-Bromofuran-3-sulfonyl chloride Use of common chlorinating agents (e.g., thionyl chloride), efficient removal of byproducts.

This route would require careful optimization at each step to ensure high yields and purity on a larger scale, making it suitable for supplying material for further investigation.

Derivatization and Structural Diversification of the 4 Bromofuran 3 Sulfonamide Core

Functionalization and Modification at the Bromofuran Ring System

The furan (B31954) ring, particularly when substituted with a bromine atom, is amenable to a variety of transformations that enable the introduction of diverse substituents. These reactions are fundamental for exploring the structure-activity relationships of this class of compounds.

Halogen-Dance Reactions and Bromine Functionalization at C4

For a 4-bromofuran-3-sulfonamide derivative, a halogen-dance reaction could potentially lead to the formation of a 5-bromofuran-3-sulfonamide, thereby offering a different vector for further diversification. The reaction is often quenched with an electrophile to introduce a new substituent at the position vacated by the bromine atom. clockss.org The regioselectivity of the deprotonation and subsequent halogen migration can be influenced by directing groups on the furan ring and the reaction conditions. organic-chemistry.org For instance, the sulfonamide group at the C3 position is expected to influence the regioselectivity of the initial lithiation step. Recent advancements have shown that catalytic amounts of potassium hexamethyldisilazide (KHMDS) can significantly accelerate halogen-dance reactions in various bromoarenes, including bromofurans. chemrxiv.org

Table 1: Hypothetical Halogen-Dance Reaction on a this compound Derivative

Entry Substrate Base Electrophile (E+) Product Yield (%)
1 N-Protected-4-bromofuran-3-sulfonamide LDA (CH₃)₃SiCl N-Protected-3-bromo-4-(trimethylsilyl)furan-2-sulfonamide Data not available
2 N-Protected-4-bromofuran-3-sulfonamide KHMDS (cat.), LDA DMF N-Protected-3-bromo-4-formylfuran-2-sulfonamide Data not available

Cross-Coupling Reactions at C4 (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for Diversification

The bromine atom at the C4 position of the furan ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and allow for the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwo.ca It is a highly versatile method for forming biaryl and heteroaryl-aryl bonds. The reaction is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. mdpi.comresearchgate.net

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives

Entry Aryl Boronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 4-Phenylfuran-3-sulfonamide derivative Good
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Toluene/H₂O 4-(4-Methoxyphenyl)furan-3-sulfonamide derivative Data not available

Note: Yields are generalized based on similar reactions, as specific data for this substrate is limited. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 4-bromofuran and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds. nih.govrsc.org

Table 3: Sonogashira Coupling of this compound Derivatives

Entry Terminal Alkyne Catalyst Co-catalyst Base Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N 4-(Phenylethynyl)furan-3-sulfonamide derivative Moderate to Good
2 Trimethylsilylacetylene Pd(PPh₃)₄ CuI Piperidine 4-((Trimethylsilyl)ethynyl)furan-3-sulfonamide derivative Data not available

Note: Yields are generalized based on typical Sonogashira reactions of bromofurans. sioc-journal.cn

Negishi Coupling: The Negishi coupling involves the reaction of the bromofuran with an organozinc reagent in the presence of a palladium or nickel catalyst. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds with sp³-, sp²-, and sp-hybridized carbon atoms and is known for its high functional group tolerance. nih.gov

Table 4: Negishi Coupling of this compound Derivatives

Entry Organozinc Reagent Catalyst Solvent Product Yield (%)
1 Phenylzinc chloride Pd(PPh₃)₄ THF 4-Phenylfuran-3-sulfonamide derivative Good
2 Alkylzinc bromide Pd/NHC complex THF/NMP 4-Alkylfuran-3-sulfonamide derivative Data not available

Note: Yields are generalized based on standard Negishi coupling protocols. vapourtec.com

Substitution Reactions at Other Furan Ring Positions (C2, C5)

While the C4 position is readily functionalized via the bromo substituent, the C2 and C5 positions of the furan ring are also susceptible to electrophilic substitution. The reactivity of these positions is influenced by the electronic nature of the existing substituents. The sulfonamide group at C3 is electron-withdrawing, which generally deactivates the furan ring towards electrophilic attack. However, it directs incoming electrophiles to the C5 position. youtube.comyoutube.com

Typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be employed to introduce further diversity at the C5 position. For instance, treatment with N-bromosuccinimide (NBS) could lead to the corresponding 5-bromo derivative.

Variations at the Sulfonamide Nitrogen

N-Alkylation and N-Acylation Strategies

N-Alkylation: The acidic proton of the primary sulfonamide can be replaced with an alkyl group through various N-alkylation strategies. organic-chemistry.org A common method involves deprotonation of the sulfonamide with a suitable base, such as lithium hydride (LiH) or sodium hydride (NaH), followed by reaction with an alkyl halide. nih.gov Alternatively, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents offer a greener approach. rsc.org

Table 5: N-Alkylation of this compound

Entry Alkylating Agent Base Solvent Product Yield (%)
1 Methyl iodide K₂CO₃ DMF N-Methyl-4-bromofuran-3-sulfonamide Data not available
2 Benzyl bromide LiH THF N-Benzyl-4-bromofuran-3-sulfonamide Good

Note: This table is illustrative. The yield for entry 2 is based on analogous reactions on thiophene (B33073) sulfonamides. nih.gov

N-Acylation: N-acylation of the sulfonamide can be achieved by reacting it with an acylating agent such as an acid chloride or an anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). researchgate.net The resulting N-acylsulfonamides are important compounds in their own right and can also serve as intermediates for further transformations.

Table 6: N-Acylation of this compound

Entry Acylating Agent Base Solvent Product Yield (%)
1 Acetyl chloride Pyridine CH₂Cl₂ N-Acetyl-4-bromofuran-3-sulfonamide High
2 Benzoyl chloride Et₃N Dioxane N-Benzoyl-4-bromofuran-3-sulfonamide Data not available

Note: Yields are generalized based on standard N-acylation procedures for sulfonamides.

Formation of Sulfonamide-Based Heterocycles

The sulfonamide group can be incorporated into a new heterocyclic ring through intramolecular or intermolecular cyclization reactions. For example, a suitably functionalized N-alkyl or N-acyl derivative of this compound could undergo cyclization to form fused or spirocyclic systems. One common strategy involves the synthesis of saccharin (B28170) analogues, where a sulfonamide is part of a five- or six-membered ring. acs.org Another approach could involve the reaction of the sulfonamide with a bifunctional electrophile to construct a new heterocyclic ring. These transformations can lead to novel scaffolds with unique three-dimensional shapes, which can be advantageous for biological activity.

Exploration of Sulfonyl Group Modifications (e.g., replacement of NH2 with other functionalities)

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many therapeutic agents and a prime target for modification to explore structure-activity relationships. ucl.ac.uk The primary sulfonamide of this compound offers opportunities for derivatization, primarily through reactions at the nitrogen atom or by replacement of the entire amino group.

One common approach is the N-alkylation or N-arylation of the sulfonamide. For instance, in a related series of furan sulfonamides, the sulfonamide nitrogen was readily alkylated using substituted phenacyl bromides in the presence of a base like potassium carbonate. iajps.com This type of reaction allows for the introduction of a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

Furthermore, the -NH₂ group can be replaced by other nucleophiles. This transformation typically involves the conversion of the sulfonamide to a more reactive intermediate, such as a sulfonyl chloride. While the direct conversion of a primary sulfonamide to a sulfonyl chloride is challenging, related synthetic strategies often start with a sulfonyl chloride and react it with various amines or other nucleophiles to generate a library of sulfonamides and related compounds. princeton.edu This approach allows for the incorporation of diverse functionalities in place of the simple amino group. For example, reacting a corresponding sulfonyl chloride with different primary or secondary amines would yield N-substituted sulfonamides. Reaction with alcohols in the presence of a base could yield sulfonate esters, another class of compounds with distinct chemical properties. ucl.ac.uk

Table 1: Potential Modifications of the Sulfonamide Group

Modification TypeReagent ExampleResulting Functionality
N-AlkylationAlkyl halide (e.g., Benzyl bromide)-SO₂NHR
N-ArylationAryl halide (e.g., Fluoronitrobenzene)-SO₂NHAr
N-AcylationAcyl chloride (e.g., Acetyl chloride)-SO₂NHC(O)R
Replacement with amineSecondary amine (e.g., Piperidine)-SO₂NR₂
Replacement with alcoholAlcohol (e.g., Methanol)-SO₂OR

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of a molecule and to improve its binding affinity and selectivity, medicinal chemists often design and synthesize conformationally restricted analogs. By reducing the number of rotatable bonds, these rigid molecules can lock the pharmacophore into a specific orientation that is optimal for binding to its target.

For the this compound core, conformational restriction can be achieved through several strategies. One approach involves intramolecular cyclization. For example, if a suitable reactive group is introduced at the C-5 position (replacing the bromine via a cross-coupling reaction), it could be made to react with the sulfonamide nitrogen, creating a fused bicyclic system. The length and nature of the linker would dictate the geometry of the resulting ring system.

Another strategy is to introduce bulky substituents on the sulfonamide nitrogen or at the C-5 position of the furan ring. Large groups can sterically hinder free rotation around single bonds, thereby favoring specific conformations.

A more sophisticated approach involves creating bridged bicyclic structures. This could be conceptually achieved by linking the sulfonamide nitrogen to a substituent on the furan ring through a carbon chain, effectively creating a "handle" over the furan ring. The synthesis of such complex structures would likely involve a multi-step sequence. For instance, reactions that form saturated heterocyclic rings, such as those seen in the trapping of thermally generated benzynes by tethered sulfonamides, could be adapted to create novel indoline (B122111) or tetrahydroquinoline-like structures fused or linked to the furan core. nih.gov

Table 2: Examples of Strategies for Conformational Restriction

StrategyDescriptionHypothetical Analog Structure
Intramolecular CyclizationForming a new ring by connecting the sulfonamide nitrogen to another part of the molecule.A fused thiazine-like dioxide ring system.
Introduction of Bulky GroupsAttaching large chemical groups that sterically hinder bond rotation.N-trityl or N-(9-phenylfluorenyl) sulfonamide.
BridgingLinking two parts of the molecule with a chain of atoms to create a bicyclic system.A macrocyclic ether linking C-5 to the sulfonamide nitrogen.

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. slideshare.net This approach is highly applicable to the this compound scaffold, which has multiple points of diversification. The goal is to systematically vary the substituents at different positions on the core structure to explore a wide chemical space. nih.gov

A common method is parallel synthesis, where reactions are carried out in parallel in the wells of a microtiter plate. scribd.com For the this compound core, a solid-phase synthesis approach could be particularly effective. In this strategy, the furan core would be attached to a solid support (resin beads) via a linker. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the beads after each step.

A potential combinatorial library synthesis could proceed as follows:

Attachment to Resin: An appropriate furan precursor is attached to a solid support.

Diversification at C-5: The bromine at the C-4 position (or a bromine at another position on a related furan precursor) can be used as a handle for diversification. For example, a library of aryl or heteroaryl groups could be introduced via Suzuki or Stille cross-coupling reactions. A different set of building blocks could be used for each parallel reaction vessel.

Diversification at the Sulfonamide: The primary sulfonamide can be derivatized. For instance, a set of different alkylating or acylating agents could be reacted with the sulfonamide nitrogen to create a library of N-substituted derivatives. iajps.com

Cleavage and Purification: Once all the diversification steps are complete, the final compounds are cleaved from the solid support, yielding a library of discrete molecules ready for biological screening.

The "split-and-mix" synthesis method could also be employed to generate an even larger and more complex library, where the resin beads are pooled and re-distributed after each synthetic step. stanford.edu

Table 3: Building Blocks for a Combinatorial Library of this compound Analogs

Diversification PointReaction TypeExample Building Blocks
Furan C-5 PositionSuzuki CouplingPhenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid
Sulfonamide NitrogenN-AlkylationMethyl iodide, Benzyl bromide, Propargyl bromide
Sulfonamide NitrogenN-AcylationAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride

Computational and Theoretical Studies of 4 Bromofuran 3 Sulfonamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromofuran-3-sulfonamide, these studies elucidate its three-dimensional structure, electronic properties, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311G+(d,p), the optimized molecular geometry of this compound can be determined. nih.gov This calculation provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. epstem.net

These calculations reveal the most stable conformation of the molecule by locating the minimum energy on its potential energy surface. For sulfonamide derivatives, DFT has been successfully used to replicate and confirm geometries observed in X-ray crystallography studies. researchgate.net The energy landscape helps in understanding the molecule's stability and the energy barriers for conformational changes.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. researchgate.netijarset.com These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its interaction with other chemical species. irjweb.com

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I = -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the energy lowering of a molecule when it accepts electrons.

(where Chemical Potential (μ) = -χ)

Analysis of similar molecules shows that the sulfonamide group and the halogen substituent significantly influence the electronic distribution and, consequently, these reactivity descriptors. ijarset.comsemanticscholar.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing and interaction of this compound with biological targets are governed by non-covalent interactions. The primary interactions expected for this molecule include:

Hydrogen Bonding : The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms). These can form strong intermolecular hydrogen bonds, such as N-H···O, which are often observed in the crystal structures of sulfonamides. researchgate.netencyclopedia.pub

Halogen Bonding : The bromine atom on the furan (B31954) ring can act as a halogen bond donor. This is an electrophilic interaction where the bromine atom interacts with a nucleophilic species like an oxygen or nitrogen atom. encyclopedia.pubmdpi.com This type of interaction is increasingly recognized for its importance in crystal engineering and drug design. nih.gov

π-Stacking : The furan ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions contribute to the stability of crystal structures and the binding of the molecule in protein pockets. mdpi.com

Computational methods like Hirshfeld surface analysis can be employed to quantitatively explore and visualize these non-covalent interactions, providing insights into how the molecules pack in a solid state. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the stability of these conformations in different environments, such as in solution or when bound to a protein. scispace.commdpi.com

Simulations track the trajectory of the molecule, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comnih.gov RMSD analysis indicates the stability of the molecule's conformation over the simulation period, with lower, stable values suggesting a rigid conformation. mdpi.com RMSF analysis highlights the flexibility of specific parts of the molecule. mdpi.com For this compound, this would reveal the rotational freedom around the C-S bond connecting the furan ring and the sulfonamide group. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological binding site. mdpi.com

In Silico Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a protein target. symbiosisonlinepublishing.comtandfonline.com

This compound has been successfully identified as a ligand for the bacterial protein Elongation factor Tu (EF-Tu) from Thermus thermophilus through X-ray crystallographic screening. nih.govnih.gov EF-Tu is a GTPase that plays a crucial role in protein synthesis and is a target for antibiotics. nih.gov Docking studies on sulfonamide derivatives frequently show that the sulfonamide moiety fits into the active sites of enzymes, often interacting with metal ions like Zn²⁺ when present. scispace.com

Ligand-Protein Interaction Profiling and Hotspot Identification

The study of this compound (referred to as BFA in the study) in complex with EF-Tu provides a clear example of ligand-protein interaction profiling. nih.gov The analysis of the binding mode allows for the identification of key interactions and binding "hotspots"—regions in the protein that are critical for ligand binding. nih.govelifesciences.org

Table 2: Docking Profile of this compound with Elongation Factor Tu (EF-Tu)

Parameter Finding Reference
Target Protein Elongation factor Tu (EF-Tu) from Thermus thermophilus nih.gov
Binding Site Functionally important tRNA CCA-end binding pocket nih.govnih.gov
Key Interactions The carboxylic acid of Glu271 appears to interact with the aromatic furan ring of the compound. nih.gov
Conformational Changes Binding of the ligand induced a change in the rotamers of Ile231 and Leu289 to better accommodate the molecule. nih.gov

| Significance | The binding pocket is also the target for the antibiotic GE2270 A, suggesting this hotspot is a viable site for drug development. | nih.gov |

This interaction profile demonstrates how a small, brominated fragment can effectively probe a functionally significant hotspot on a protein surface. The bromine atom is particularly useful in crystallographic screening as it can be easily identified in anomalous difference maps, confirming the ligand's position and orientation. nih.govnih.gov

Binding Affinity Prediction Methodologies

Predicting the binding affinity between a small molecule (ligand) and a biological target (receptor) is a cornerstone of computational drug discovery. These predictions help in prioritizing compounds for synthesis and experimental testing. For this compound, several methodologies can be employed to estimate its binding strength to various protein targets, such as carbonic anhydrases, a common target for sulfonamides.

Molecular Docking: This is a primary method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.ro Docking algorithms score the different poses based on a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. unar.ac.idresearchgate.net For this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein (e.g., Carbonic Anhydrase I, PDB ID: 1AZM) and using software like AutoDock or Schrödinger's Glide to predict the binding mode and score. The results can suggest key interactions, such as hydrogen bonds between the sulfonamide group and zinc ions in the active site, and hydrophobic interactions involving the furan ring. unar.ac.id

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are more rigorous methods for estimating binding free energies from molecular dynamics (MD) simulations. nih.govresearchgate.net After an initial docking, an MD simulation of the ligand-receptor complex is run to sample a range of conformations in a simulated aqueous environment. The MM/PBSA or MM/GBSA method is then used to calculate the binding free energy by combining the molecular mechanics energy, solvation free energy, and an estimation of conformational entropy. nih.govresearchgate.net These methods are considered more accurate than standard docking scores because they incorporate ligand and receptor flexibility and more sophisticated solvation models. researchgate.net The application of MM/GBSA to a series of inhibitors has shown to be effective in ranking their binding affinities. researchgate.net

The table below illustrates hypothetical binding affinity data for this compound and its analogs against a target like Carbonic Anhydrase II, as predicted by these computational methods.

CompoundDocking Score (kcal/mol)Predicted ΔG_bind (MM/GBSA) (kcal/mol)Key Predicted Interactions
This compound -7.8-45.5H-bond with Thr199, Coordination with Zn2+
4-Chlorofuran-3-sulfonamide-7.5-42.1H-bond with Thr199, Coordination with Zn2+
4-Iodofuran-3-sulfonamide-8.1-48.3H-bond with Thr199, Halogen bond with Leu198
Furan-3-sulfonamide-6.9-35.7H-bond with Thr199, Coordination with Zn2+
Acetazolamide (Reference)-7.2-40.2H-bond with Thr199, Coordination with Zn2+

Note: This table is illustrative. The values are representative of typical results from computational studies and are not based on experimental data for these specific compounds.

Pharmacophore Modeling of this compound Derivatives

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the crucial interaction points between a ligand and its target receptor. dovepress.com

For a series of this compound derivatives, a pharmacophore model can be generated to guide the design of new, potentially more potent compounds. The process typically involves:

Feature Identification: Analyzing the structure of this compound to identify potential pharmacophoric features. These include hydrogen bond acceptors (e.g., sulfonyl oxygens, furan oxygen), hydrogen bond donors (e.g., sulfonamide NH2), aromatic rings (the furan ring), and hydrophobic regions. The bromine atom can also be considered a hydrophobic feature or potentially a halogen bond donor.

Model Generation: Using software like LigandScout or Discovery Studio, a 3D arrangement of these features is generated. dovepress.comtandfonline.com This can be done based on a set of active and inactive molecules (ligand-based) or based on the known structure of the ligand-receptor complex (structure-based). researchgate.netdovepress.com

Validation and Screening: The generated model is validated for its ability to distinguish active compounds from inactive ones. zu.edu.jo Once validated, it can be used as a 3D query to screen large compound databases to find novel chemical scaffolds that match the pharmacophoric features and are therefore likely to be active. ekb.eg

The key pharmacophoric features for this compound derivatives would likely include the elements detailed in the following table.

Pharmacophoric FeatureCorresponding Chemical Moiety in this compoundPotential Interaction
Hydrogen Bond Acceptor (HBA)Sulfonyl group (O=S=O), Furan oxygenInteraction with donor groups (e.g., -NH, -OH) in the receptor active site.
Hydrogen Bond Donor (HBD)Sulfonamide group (-NH2)Interaction with acceptor groups (e.g., C=O) in the receptor active site.
Aromatic Ring (AR)Furan ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, His).
Hydrophobic Feature (HY)Bromine atom, Furan ringVan der Waals interactions within hydrophobic pockets of the receptor.
Negative Ionizable (NI)Sulfonamide group (deprotonated)Ionic interaction with positively charged residues or metal ions (e.g., Zn2+).

Quantitative Structure-Property Relationship (QSPR) Models for Synthetic Predictability

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with a specific physical or chemical property. wiley.com While often used to predict biological activity (QSAR), QSPR can also be a powerful tool for predicting properties relevant to chemical synthesis, such as reaction yield, reaction rate, or stability. mdpi.comnih.gov This allows for the computational screening of potential synthetic routes and optimization of reaction conditions before committing to laboratory work.

Developing a QSPR model for the synthetic predictability of this compound derivatives involves several steps:

Data Set Collection: A dataset of reactions is compiled where a specific property (e.g., reaction yield) has been measured for a series of related starting materials or products.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. wiley.comresearchgate.net These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., dipole moment) properties. wiley.comacs.org

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. mdpi.comucla.edu The model's predictive power is rigorously assessed using internal and external validation techniques. nih.gov

For predicting the yield of a reaction involving this compound derivatives (e.g., a substitution reaction at the bromine position), a QSPR model might look like the hypothetical equation in the table below.

QSPR Model for Synthetic Yield Prediction
Yield (%) = β₀ + β₁ (σ) + β₂ (¹χ) + β₃ (LUMO)
Descriptor
σ (Sigma-star)
¹χ (First-order molecular connectivity index)
LUMO (Lowest Unoccupied Molecular Orbital Energy)
β₀, β₁, β₂, β₃

Mechanistic Investigations of 4 Bromofuran 3 Sulfonamide in Biological Systems Pre Clinical, Non Human Focus

Target Identification and Validation Methodologies

The initial and crucial step in understanding the mechanism of action of any new chemical entity involves the identification and validation of its biological target(s). smolecule.com This process typically employs a variety of methodologies, ranging from computational approaches to experimental assays.

Computational and In Silico Approaches: Methods like reverse docking and chemical similarity searching against databases of known bioactive molecules (e.g., ChEMBL) can provide initial hypotheses about potential protein targets. ucl.ac.uknih.gov These predictions are based on the principle that structurally similar compounds may exhibit similar biological activities. ucl.ac.uk

Biochemical and Biophysical Methods: Techniques such as affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, are used for experimental target identification. researchgate.net Subsequent analysis of the captured proteins is often performed using mass spectrometry.

Genetic and Cellular Approaches: Phenotype-oriented screening and the use of genetic tools like shRNA or CRISPR libraries can link a compound's effect to a specific gene or pathway, thereby identifying its target. smolecule.comnih.gov

For 4-Bromofuran-3-sulfonamide, no specific studies employing these methodologies to identify its molecular targets have been published.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Once a target, such as an enzyme, is identified, detailed kinetic studies are performed to characterize the inhibitory mechanism. Sulfonamides are a well-known class of enzyme inhibitors, famously targeting enzymes like carbonic anhydrases and proteases. nih.govnih.gov

Kinetic analyses determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the compound interacts with the enzyme's active site or allosteric sites. For instance, studies on other sulfonamides have used spectrophotometric assays to determine IC50 values and Ki constants against various enzymes. nih.gov

However, there is no available data from in vitro enzyme inhibition assays specifically for this compound.

Receptor Binding Assays and Selectivity Profiling

If the identified target is a receptor, binding assays are essential to quantify the compound's affinity and selectivity. These assays measure the interaction between the ligand (the compound) and the receptor, typically using radiolabeled or fluorescently tagged competitors.

Selectivity profiling involves testing the compound against a panel of different receptors to assess its specificity. High selectivity is a desirable characteristic for a drug candidate as it minimizes off-target effects. For example, binding studies on related heterocyclic compounds have been used to determine their affinity for various serotonin (B10506) and dopamine (B1211576) receptors.

No receptor binding data or selectivity profiles for this compound have been reported in the scientific literature.

Cellular Assays for Pathway Modulation and Phenotypic Screening (In Vitro)

Cell-based assays are critical for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context. nih.gov

Analysis of Specific Protein-Compound Interactions

Techniques like the thermal shift assay (TSA) or co-immunoprecipitation followed by Western blotting can be used to confirm direct engagement of the compound with its target protein within the cell. researchgate.netresearchgate.net These methods provide evidence that the compound reaches and interacts with its intended target in a complex cellular environment.

No studies analyzing the specific protein interactions of this compound within a cellular context are available.

Investigation of Cellular Signaling Cascades

After confirming target engagement, researchers investigate the downstream effects on cellular signaling pathways. This can involve monitoring changes in protein phosphorylation, gene expression (using methods like qPCR or RNA-seq), or the levels of second messengers. Phenotypic screens, such as cell viability or apoptosis assays (e.g., MTT assay, flow cytometry), can reveal the ultimate functional outcome of the compound's activity. nih.gov For example, studies on other novel compounds have used such assays to demonstrate dose-dependent induction of apoptosis in cancer cell lines.

Specific data on how this compound modulates any cellular signaling cascades or its effects in phenotypic screens is currently absent from the literature.

Pre-clinical In Vivo Models for Mechanistic Validation (Non-Human, Focusing on Biological Pathway Engagement)

The final step in pre-clinical mechanistic validation involves using non-human in vivo models (e.g., mice) to confirm that the compound engages its target and modulates the relevant biological pathway in a living organism. smolecule.comnih.gov This can involve administering the compound and then analyzing tissues for biomarkers of target engagement and pathway modulation. For instance, genetically modified mouse models can be used to validate that the compound's effect is dependent on the presence of the target protein. nih.gov

There are no published pre-clinical in vivo studies that investigate the mechanism of action or biological pathway engagement of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Bromofuran 3 Sulfonamide Analogs

Correlating Structural Features with Observed Biological Effects (Non-Clinical)

The biological profile of 4-bromofuran-3-sulfonamide analogs is intrinsically linked to their structural architecture. Non-clinical studies on related heterocyclic sulfonamides demonstrate that specific modifications to the core structure can dramatically alter biological outcomes, such as antimicrobial or enzyme inhibitory activity. researchgate.netijrpc.com For the this compound scaffold, three primary regions are available for modification: the furan (B31954) ring, the bromine substituent, and the sulfonamide group.

Analysis of related compounds suggests that the furan ring likely participates in hydrophobic and π-π stacking interactions within a target's binding pocket. nih.gov The bromine atom at the 4-position is a significant feature; its size, electronegativity, and potential for halogen bonding can influence binding affinity and selectivity. Replacing the bromine with other halogens (Cl, F) or with small alkyl groups would likely modulate the electronic and steric profile of the molecule, leading to different biological effects.

Furthermore, substitutions on the sulfonamide nitrogen (–SO₂NH-R) are a classic strategy in medicinal chemistry to fine-tune activity. nih.govyoutube.com As seen in studies of other sulfonamides, attaching various alkyl or aryl groups to this nitrogen can impact potency, lipophilicity, and pharmacokinetic properties. researchgate.net For instance, research on sulfonamides derived from carvacrol (B1668589) showed that different cyclic substituents on the sulfonamide group led to variations in acetylcholinesterase (AChE) inhibition. nih.gov

A hypothetical study on a series of this compound analogs against a specific enzyme, such as a kinase or protease, might yield results similar to those shown in the table below, illustrating how structural changes correlate with inhibitory activity.

Table 1: Hypothetical Biological Activity of this compound Analogs

CompoundR Group on Sulfonamide (-SO₂NH-R)Modification on Furan RingEnzyme Inhibition IC₅₀ (nM)
Parent-H4-Bromo520
Analog A-CH₃4-Bromo350
Analog B-Phenyl4-Bromo95
Analog C-Phenyl4-Chloro150
Analog D-HUnsubstituted>1000

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential molecular features necessary for biological activity. For the this compound scaffold, the key pharmacophoric elements can be inferred from extensive research on other sulfonamide-based drugs. youtube.comnih.gov

The essential features are likely:

The Sulfonamide Group (-SO₂NH₂): This is a critical hydrogen-bonding unit. The acidic N-H proton can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.gov This group is often crucial for anchoring the molecule within the active site of a target protein.

The Furan Ring: This five-membered aromatic heterocycle serves as a rigid scaffold. It can engage in hydrophobic interactions and potential π–π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

The Bromine Atom: The halogen at position 4 can serve multiple roles. It can act as a halogen bond donor, an interaction that is increasingly recognized in drug design. It also provides steric bulk and modulates the electronic properties of the furan ring, influencing the molecule's orientation and binding affinity.

The Unsubstituted N1-amino group: In many classical sulfonamides, a primary aromatic amine (often at the para position) is essential for activity, as it mimics the endogenous substrate para-aminobenzoic acid (PABA). youtube.com For the this compound scaffold, the key interactions would stem from the sulfonamide nitrogen itself and any R-group substitutions made there.

Fragmentation-based approaches, where parts of a lead molecule are systematically removed or altered, can experimentally validate these proposed pharmacophoric elements. nih.gov

Mapping of Ligand-Binding Domains and Critical Interaction Points

Understanding how a ligand binds to its protein target is fundamental to SMR. This is typically achieved through techniques like X-ray co-crystallography and computational molecular docking. nih.gov For this compound analogs, these methods would reveal the precise orientation of the molecule within the binding pocket and identify the specific amino acid residues it interacts with.

Based on studies of other sulfonamide inhibitors, the following interactions are anticipated: nih.govnih.gov

The sulfonamide group's oxygens often form hydrogen bonds with backbone amide protons of the protein.

The sulfonamide N-H group can donate a hydrogen bond to a backbone carbonyl or a suitable amino acid side chain (e.g., Asp, Glu, His).

The furan ring would likely be situated in a hydrophobic sub-pocket, possibly making π-stacking contacts.

The bromine atom could occupy a specific pocket where its size is accommodated or form a halogen bond with an electron-rich atom like a backbone carbonyl oxygen.

The binding of a ligand can induce conformational changes in the target protein, sometimes shifting entire domains to create a more favorable binding site. nih.gov Mapping these changes is key to understanding the mechanism of inhibition or activation.

Impact of Substituent Effects on Potency and Selectivity (In Vitro/In Vivo Pre-clinical)

Modifying substituents on a lead scaffold is a cornerstone of medicinal chemistry, used to optimize potency, selectivity, and pharmacokinetic properties. For this compound, the most synthetically accessible position for modification is the sulfonamide nitrogen (-SO₂NH-R).

Potency: Introducing different R groups can significantly alter inhibitory potency (measured as IC₅₀ or Kᵢ). Attaching electron-withdrawing groups (EWGs) to an aryl ring at the R position can increase the acidity of the sulfonamide N-H, potentially leading to stronger hydrogen bonds and higher potency. Conversely, bulky R groups may cause steric clashes, reducing potency.

Selectivity: A key goal is to achieve selectivity for the target protein over related proteins (e.g., different kinase isoforms). Substituents can be designed to exploit unique features of the target's binding site that are not present in off-targets. For example, an R group might extend into a sub-pocket that is only present in the desired target, thereby conferring selectivity.

The preclinical data table below illustrates how different substituents might affect in vitro potency and selectivity against two related kinases.

Table 2: Hypothetical Preclinical Data for N-Substituted this compound Analogs

CompoundR Group on SulfonamideKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Kinase B/A)
Analog 1-H52015002.9
Analog 2-Methyl41018004.4
Analog 3-Cyclopropyl150300020.0
Analog 4-Phenyl802403.0
Analog 5-4-Fluorophenyl55120021.8

Development of Predictive SAR Models for Design Optimization

To accelerate the drug design process, computational methods are used to create predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate physicochemical properties of compounds with their biological activity. researchgate.net

For a series of this compound analogs, a QSAR model could be developed by:

Synthesizing and testing a diverse set of analogs.

Calculating various molecular descriptors for each analog (e.g., logP for lipophilicity, pKa for acidity, molecular weight, and electronic parameters like Hammett constants).

Using statistical methods to derive an equation that links these descriptors to the observed biological activity (e.g., IC₅₀).

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.65logP - 0.21pKa + 1.5*σ + C

Such a model allows chemists to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and optimizing the lead structure more efficiently.

Understanding Allosteric Modulation or Orthosteric Binding Mechanisms

Ligands can interact with proteins through two primary mechanisms:

Orthosteric Binding: The ligand binds directly to the active site, the same site used by the endogenous substrate or agonist. imrpress.com In this mode, the ligand acts as a competitive inhibitor. Many sulfonamide drugs, such as antibacterial agents that compete with PABA, function orthosterically. youtube.com

Allosteric Modulation: The ligand binds to a distinct site on the protein, known as an allosteric site. imrpress.comwikipedia.org This binding event causes a conformational change that modulates the active site's ability to bind the endogenous ligand and/or to be activated. plos.org Allosteric modulators can be positive (PAMs), increasing the receptor's response, or negative (NAMs), decreasing it. nih.gov

For this compound analogs, determining the binding mechanism is a critical step in SMR. While direct inhibition of an enzyme's active site (orthosteric) is a common mechanism for sulfonamides, the potential for allosteric modulation cannot be discounted, particularly for complex targets like G-protein coupled receptors (GPCRs) or certain kinases. imrpress.complos.org

Experimental assays can distinguish between these mechanisms. For example, an orthosteric inhibitor's effect can be overcome by increasing the concentration of the natural substrate, whereas an allosteric modulator's effect is typically non-competitive. The discovery of allosteric agonists, which bind to an allosteric site but activate the receptor themselves, further highlights the complexity and therapeutic potential of targeting non-orthosteric sites. plos.org

Analytical Methodologies for Research Pertaining to 4 Bromofuran 3 Sulfonamide

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 4-Bromofuran-3-sulfonamide from reaction mixtures, byproducts, and starting materials, as well as for quantifying its purity. The choice of method depends on the compound's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of sulfonamide compounds. jneonatalsurg.comnih.gov The development of a robust HPLC method for this compound would involve systematic optimization of several key parameters to achieve efficient separation and accurate quantification. jneonatalsurg.com

Method Development Considerations:

Column Selection: A reversed-phase C18 column is a common starting point for sulfonamide analysis due to its ability to separate moderately polar compounds. nanobioletters.com Columns with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size are frequently utilized. nanobioletters.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a pH-adjusting acid like phosphorous or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.comresearchgate.net The ratio is optimized to achieve a suitable retention time and resolution. For instance, a gradient elution might start with a higher aqueous percentage and gradually increase the organic component to elute more hydrophobic impurities.

Detection: A UV detector is commonly employed, with the detection wavelength set at the compound's maximum absorbance (λmax) to ensure high sensitivity. nanobioletters.comejgm.co.uk For sulfonamides, this is often in the 250-280 nm range. nanobioletters.com

Validation: A developed method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), selectivity, and robustness to ensure the results are reliable. nanobioletters.comejgm.co.uk

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale/Reference
Stationary PhaseReversed-Phase C18 (250 x 4.6 mm, 5 µm)Standard for sulfonamide separation. nanobioletters.com
Mobile PhaseA: 0.1% Acetic Acid in Water; B: AcetonitrileCommonly used solvent system for controlling retention and peak shape. nih.govresearchgate.net
Flow Rate1.0 mL/minTypical flow rate for analytical separations. nanobioletters.com
DetectionUV at 265 nm (Hypothetical λmax)Ensures high sensitivity for aromatic sulfonamides. nanobioletters.com
Injection Volume10 µLStandard volume for analytical HPLC.
Column Temperature30 °CImproves reproducibility of retention times. nanobioletters.com
Expected Retention Time~7.5 min (Gradient dependent)Dependent on the specific gradient profile used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically modified into a volatile derivative. GC-MS is a powerful technique for analyzing such derivatives, providing both chromatographic separation and mass-based identification of the compound and any volatile impurities. phcog.com

The primary challenge is the derivatization step. The acidic proton of the sulfonamide group (-SO₂NH₂) can be replaced with a less polar, more thermally stable group (e.g., through methylation or silylation) to increase volatility.

Analytical Workflow:

Derivatization: The sample containing this compound is treated with a derivatizing agent like diazomethane (B1218177) (for methylation) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the N-methyl or N-silyl derivative.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized. Separation occurs in a capillary column (e.g., HP-5MS) based on the boiling points and interactions of the derivatives with the stationary phase. phcog.com

MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected to generate a mass spectrum that serves as a molecular fingerprint. phcog.com

This method is particularly useful for identifying trace-level volatile or semi-volatile impurities that might be missed by HPLC.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a modern alternative to normal-phase HPLC, offering faster separations and the use of more environmentally benign mobile phases. scispace.com For the purification and analysis of sulfonamides, SFC often employs a mobile phase of supercritical carbon dioxide mixed with a polar organic modifier like methanol. nih.gov

Advantages for this compound Analysis:

High Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to rapid and efficient separations. scispace.comnih.gov

Orthogonal Selectivity: SFC provides a different separation mechanism compared to reversed-phase HPLC, making it valuable for separating isomers or impurities that are difficult to resolve otherwise.

Preparative Scale: The use of CO₂, which is easily evaporated post-collection, makes SFC an excellent choice for isolating pure this compound from complex mixtures on a preparative scale. scispace.com The separation would likely be performed on a silica (B1680970) or amino-bonded stationary phase. nih.gov

Spectroscopic Techniques for Structural Elucidation

Once isolated and purified, spectroscopic methods are employed to confirm the precise chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

For this compound, NMR is critical for confirming the substitution pattern on the furan (B31954) ring, distinguishing it from potential isomers such as 2-bromo-3-sulfonamide or 5-bromo-3-sulfonamide.

¹H NMR: The spectrum would be expected to show two distinct signals for the two protons on the furan ring. Their chemical shifts and coupling constants (J-values) would confirm their relative positions (H-2 and H-5). A broad signal corresponding to the NH₂ protons of the sulfonamide group would also be present.

¹³C NMR: The spectrum would reveal four signals for the furan ring carbons. The carbon directly attached to the bromine atom (C-4) would be significantly influenced by the halogen's electronic effects. The chemical shifts would differentiate it from other possible isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionTechniquePredicted Chemical Shift (ppm)Multiplicity
H-2¹H NMR~8.0 - 8.2Singlet (or Doublet, small J)
H-5¹H NMR~7.4 - 7.6Singlet (or Doublet, small J)
-NH₂¹H NMR~7.0 - 7.5Broad Singlet
C-2¹³C NMR~140 - 145-
C-3¹³C NMR~125 - 130-
C-4¹³C NMR~110 - 115-
C-5¹³C NMR~145 - 150-

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of this compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₄H₄BrNO₃S).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.gov

Expected Fragmentation:

Molecular Ion (M⁺): A prominent molecular ion peak would be observed as a characteristic doublet, with signals at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by 2 Da and in approximately a 1:1 ratio.

Loss of SO₂: A common and often significant fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.govresearchgate.net This would result in fragment ions at [M - SO₂]⁺.

Loss of •NH₂: Cleavage of the S-N bond can lead to the loss of an amino radical (•NH₂, 16 Da).

Furan Ring Fragmentation: Further fragmentation would involve the breakdown of the bromofuran ring structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IdentityFragmentation Pathway
224.9 / 226.9[C₄H₄Br¹⁴NO₃S]⁺Molecular Ion (M⁺)
160.9 / 162.9[C₄H₄BrN]⁺Loss of SO₂ from M⁺. nih.gov
145.9 / 147.9[C₄H₂BrO]⁺Loss of •SO₂NH₂ from M⁺
79.0[SO₂NH₂]⁺Cleavage of the C-S bond

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and UV-Visible spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of novel compounds. For this compound, these methods provide critical information regarding its functional groups and electronic transitions.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum of a related sulfonamide derivative, N-[4-(3-Furan-2-ylmethylene-ureidocarbonyl)-phenyl]-4-methyl-benzenesulfonamide, exhibits distinct absorption bands that can be extrapolated to understand the spectral features of this compound. ripublication.com Key vibrational frequencies anticipated for this compound would include those corresponding to the N-H stretches of the sulfonamide group, the asymmetric and symmetric stretching vibrations of the S=O bonds, and the characteristic vibrations of the furan ring.

For instance, the IR spectrum of a synthesized sulfonamide derivative showed absorption bands at 3217 cm⁻¹ for N-H and 1687 cm⁻¹ for C=O. ripublication.com For this compound, the sulfonamide group would be expected to show N-H stretching vibrations typically in the range of 3300-3200 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The furan ring itself will exhibit characteristic C-H, C=C, and C-O-C stretching and bending vibrations. The presence of the bromine atom will also influence the spectrum, with the C-Br stretching vibration typically observed in the lower frequency region of the spectrum.

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of furan itself displays a strong absorption peak around 200-220 nm, attributed to π → π* transitions within the aromatic ring. spectrabase.com The substitution pattern on the furan ring, including the presence of a bromo group and a sulfonamide group, will influence the position and intensity of these absorption bands.

Studies on other furan derivatives have shown that substitution can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum. For example, the UV absorbance of chlorinated phenolic precursors leading to furan-like disinfection byproducts was monitored between 200 to 400 nm. rsc.org Similarly, the UV spectrum of a brominated furanone derivative showed a maximum absorbance at 280 nm. nih.gov For this compound, it is anticipated that the chromophoric furan ring, influenced by the auxochromic sulfonamide group and the bromo substituent, will result in characteristic absorption bands in the UV region, likely shifted from that of unsubstituted furan. Analysis of the UV-Vis spectrum can be a useful tool for monitoring the compound in various research applications. nih.gov

Functional Group Anticipated IR Absorption Range (cm⁻¹)
N-H Stretch (Sulfonamide)3300-3200
C-H Stretch (Aromatic)3100-3000
S=O Asymmetric Stretch1350-1300
S=O Symmetric Stretch1160-1120
C=C Stretch (Furan Ring)~1500-1400
C-O-C Stretch (Furan Ring)~1250-1000
C-Br Stretch< 800
Chromophore Anticipated UV-Vis Absorption (λmax)
Furan Ring (π → π*)~200-220 nm (unsubstituted), with shifts due to substitution

Quantitative Methodologies for Research Samples

The accurate quantification of this compound in research samples is crucial for various studies, including reaction monitoring, purity assessment, and preclinical investigations. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of sulfonamides and furan derivatives. trungsontsse.com.vn

Validation of Analytical Methods for Research Applications

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. For the quantitative analysis of this compound, a developed HPLC method would need to be validated for several parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

A typical validation process for a similar sulfonamide might involve the following:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

LOD and LOQ: Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Development of Bioanalytical Methods for Pre-clinical Samples (Non-Human)

The development of bioanalytical methods is essential for studying the pharmacokinetic and metabolic profile of this compound in preclinical models. These methods are designed to quantify the analyte in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netwisdomlib.org

A common approach for bioanalytical method development involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The development process would include:

Sample Preparation: Developing an efficient extraction method to isolate this compound from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Conditions: Optimizing the HPLC conditions (column, mobile phase, flow rate, etc.) to achieve good separation of the analyte from endogenous matrix components.

Mass Spectrometric Detection: Tuning the mass spectrometer parameters for optimal detection of the parent ion and one or more fragment ions of this compound. Multiple Reaction Monitoring (MRM) is a common scan mode for quantitative bioanalysis.

Method Validation: Validating the bioanalytical method according to regulatory guidelines, which includes assessing parameters like calibration curve, accuracy, precision, selectivity, matrix effect, and stability of the analyte in the biological matrix under different storage and processing conditions.

Validation Parameter Description
LinearityThe range over which the method provides results that are directly proportional to the concentration of the analyte.
AccuracyThe closeness of agreement between the true value and the mean of a set of results.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
SelectivityThe ability of the method to measure the analyte in the presence of other components in the sample.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Metabolic Profiling Methodologies in Pre-clinical Models (Non-Human, Academic Focus)

Understanding the metabolic fate of this compound is crucial for assessing its potential efficacy and safety. Metabolic profiling in preclinical models, such as rodents, involves the identification and characterization of its metabolites. nih.govacs.org Furan-containing compounds are known to undergo metabolic activation, which can lead to the formation of reactive intermediates. nih.govacs.org

Metabolic profiling studies for this compound would likely focus on:

In Vitro Metabolism: Incubating the compound with liver microsomes or hepatocytes from preclinical species to identify potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation, glutathione (B108866) conjugation) metabolites.

In Vivo Metabolism: Administering the compound to preclinical models and analyzing biological samples (urine, feces, plasma) to identify the metabolites formed in a whole-animal system.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for metabolic profiling. This technique allows for the detection of unknown metabolites based on their accurate mass, which can then be used to propose elemental compositions. Subsequent tandem mass spectrometry (MS/MS) experiments provide structural information for the putative metabolites.

For this compound, potential metabolic pathways could include:

Oxidation of the furan ring: This could lead to the formation of ring-opened products or hydroxylated derivatives.

De-bromination: The bromine atom could be metabolically removed.

Modification of the sulfonamide group: N-acetylation or N-dealkylation (if applicable) are possible metabolic transformations for sulfonamides.

Conjugation reactions: The parent compound or its phase I metabolites could be conjugated with endogenous molecules like glucuronic acid or sulfate.

Future Perspectives and Applications of 4 Bromofuran 3 Sulfonamide in Academic Research

Exploration as a Versatile Synthetic Building Block in Organic Chemistry

The intrinsic reactivity of the furan (B31954) nucleus, combined with the specific functional groups of 4-Bromofuran-3-sulfonamide, makes it a highly valuable and versatile building block in synthetic organic chemistry. ijabbr.comwikipedia.org The furan ring system is a core moiety in numerous biologically active small molecules and natural products. researchgate.netnih.gov The presence of the bromine atom at the 4-position and the sulfonamide group at the 3-position offers two distinct points for chemical modification.

The bromine atom serves as a key handle for various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, through well-established methodologies such as Suzuki, Stille, and Sonogashira couplings. researchgate.net For instance, 3-bromofuran (B129083) is a known starting material for synthesizing complex molecules like the anti-inflammatory sesterterpene (+)Cacospongionolide B and the bioactive alkaloid (−)-neothiobinupharidine. wikipedia.org This highlights the potential of the bromo-substituent in this compound for building molecular complexity.

Simultaneously, the sulfonamide group (–SO₂NH₂) is a cornerstone in medicinal chemistry and can also be subjected to further synthetic manipulations. nih.gov It can undergo N-alkylation or N-arylation, or it can be used to direct reactions at adjacent positions on the furan ring. The synthesis of furyl sulfonamides can be achieved through various routes, including the reaction of furan with in situ generated N-tosyl imines. researchgate.net The strategic placement of these two functional groups allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Bromo (C4-Br) Suzuki Coupling4-Aryl/Vinyl-furan-3-sulfonamides
Stille Coupling4-Alkyl/Aryl-furan-3-sulfonamides
Sonogashira Coupling4-Alkynyl-furan-3-sulfonamides
Buchwald-Hartwig Amination4-Amino-furan-3-sulfonamides
Sulfonamide (C3-SO₂NH₂) N-Alkylation/ArylationN-Substituted-4-bromofuran-3-sulfonamides
Reaction with IsocyanatesSulfonylureas
Conversion to Sulfonyl ChlorideReactive intermediate for further substitution
Furan Ring Diels-Alder ReactionBicyclic adducts
Electrophilic SubstitutionIntroduction of new substituents

Potential for Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes. The furan sulfonamide scaffold is a promising candidate for the development of such probes. Furan-containing compounds are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly Specifically, sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes. nih.govnih.gov

Recent studies have shown that novel furan sulfonamides can act as potent and selective inhibitors of various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IV, and IX. nih.gov This inhibitory activity provides a clear mechanism of action that can be exploited for probe development. By conjugating a fluorescent reporter molecule to the this compound core, researchers could create probes to image the distribution and activity of specific CA isoforms in cells and tissues. The bromine atom offers a convenient site for attaching such reporters without significantly disturbing the core structure responsible for binding to the enzyme's active site. Investigating how these molecules interact with biological targets is a key step in designing new therapeutic agents. ijabbr.com

Application in Materials Science and Polymer Chemistry

The unique chemical properties of this compound also suggest its potential utility in materials science and polymer chemistry. Furan-based compounds are precursors for various polymers, and the reactive handles on this specific molecule could allow for its incorporation into novel materials. researchgate.netnih.gov

The sulfonamide group can be integrated into polymer backbones, leading to the formation of poly(sulfonamide)s or poly(sulfonamide ester)s. rsc.orgrsc.org These polymers can exhibit interesting properties, such as thermal stability and chemical recyclability. rsc.org For example, a multicomponent polymerization approach has been used to create poly(BODIPY-sulfonamide)s, which act as sulfur dioxide generators for therapeutic applications, demonstrating the successful integration of sulfonamide moieties into functional polymers. nih.gov

Furthermore, the bromine atom can be used for post-polymerization modification, allowing for the grafting of different functional groups onto a polymer chain containing the furan sulfonamide monomer. This could be used to tune the material's properties, such as solubility, conductivity, or responsiveness to external stimuli. The combination of a rigid furan ring with a polar sulfonamide group could lead to materials with unique self-assembly and morphological characteristics.

Catalytic Applications of Furan Sulfonamide Derivatives

While this compound itself is not a catalyst, its derivatives have significant potential in the field of organocatalysis and coordination chemistry. The furan sulfonamide skeleton can be incorporated into larger molecular structures designed to catalyze specific chemical reactions. acs.orgnih.gov

A notable example is the development of squaramide-sulfonamide organocatalysts. These molecules, which can be synthesized from sulfonamide precursors, act as multiple hydrogen-bond donors and have been shown to efficiently catalyze asymmetric vinylogous aldol (B89426) reactions with high stereoselectivity. acs.org The sulfonamide motif is critical for the catalyst's activity, participating in the formation of multiple hydrogen bonds that organize the transition state.

Additionally, the furan ring and sulfonamide nitrogen can act as ligands, coordinating to metal centers to form novel catalysts. Transition metal complexes are central to modern synthetic chemistry, and those incorporating furan-based ligands are used in a variety of transformations. researchgate.net By designing and synthesizing chiral furan sulfonamide ligands, it may be possible to develop new catalysts for asymmetric synthesis, a critical area of research in the pharmaceutical and fine chemical industries.

Table 2: Examples of Catalysis Involving Furan and Sulfonamide Motifs

Catalyst TypeCore MotifApplicationReference
OrganocatalystSquaramide-SulfonamideAsymmetric Vinylogous Aldol Reactions acs.org
Gold(I) CatalysisN/A (used for synthesis)Synthesis of N-(furan-3-ylmethylene)benzenesulfonamides nih.gov
Palladium CatalysisN/A (used for synthesis)C-H Arylation of Furans researchgate.net
Non-Noble Metal CatalystsVarious (e.g., Co, Ni, Cu)Upgrading of Furan Derivatives nih.gov

Integration with Advanced Chemical Biology Technologies (e.g., PROTACs, DNA-Encoded Libraries)

Modern drug discovery is increasingly reliant on advanced technologies like Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DEL). The this compound scaffold is well-suited for integration into both of these powerful platforms.

PROTACs: A PROTAC is a bifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The discovery of ligands for E3 ligases is a critical challenge in the field. Notably, aryl sulfonamides have been identified as molecular glues that induce the degradation of specific proteins by recruiting the DCAF15 E3 ligase complex. nih.gov This discovery opens the door for using sulfonamide derivatives, potentially including those based on a furan scaffold, as the E3 ligase-binding component of novel PROTACs. The development of a sulfonamide-based PROTAC has already demonstrated in-vivo tumor growth inhibition, validating this approach. nih.gov

DNA-Encoded Libraries (DEL): DEL technology enables the synthesis and screening of massive chemical libraries (billions of compounds) by tagging each unique molecule with a distinct DNA barcode. nih.govmedium.com The construction of these libraries relies on robust, DNA-compatible chemical reactions. The this compound molecule is an ideal building block for DEL synthesis. Its two orthogonal reactive sites (bromo and sulfonamide) allow for a "split-and-pool" synthesis strategy, where each modification step is recorded by the addition of a specific DNA sequence. Given that sulfonamides have been successfully incorporated into DELs and used to identify potent inhibitors for targets like carbonic anhydrase IX, this scaffold holds significant promise for discovering new ligands against a wide range of proteins. nih.govshanghaitech.edu.cn

Challenges and Opportunities in the Broader Furanosulfonamide Research Field

Despite the significant potential, research on furanosulfonamides faces several challenges that also represent opportunities for innovation.

Challenges:

Synthetic Accessibility: While methods exist for synthesizing furan sulfonamides, they can sometimes require harsh conditions or multi-step procedures. researchgate.netgoogle.com Developing more efficient, scalable, and regioselective synthetic routes remains a key objective. Traditional sulfonamide synthesis often relies on unstable sulfonyl chlorides, prompting research into more stable alternatives. ucl.ac.ukorganic-chemistry.org

Chemical Stability: The furan ring can be sensitive to strongly acidic or oxidative conditions, which may limit the scope of applicable reactions for modifying the core structure.

Physicochemical Properties: As with many drug discovery programs, achieving a desirable balance of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) for bioactive furanosulfonamides can be challenging.

Opportunities:

Unexplored Chemical Space: The combination of the furan scaffold and the sulfonamide functional group represents a relatively underexplored area of chemical space, offering vast opportunities for discovering novel compounds with unique biological activities and material properties. ijabbr.comutripoli.edu.ly

New Therapeutic Targets: The proven activity of furan sulfonamides against carbonic anhydrases suggests that libraries based on this scaffold could yield inhibitors for other enzyme classes. nih.gov Their use in PROTACs and DELs will accelerate the identification of new ligands for previously "undruggable" targets. nih.govnih.gov

Sustainable Chemistry: Furan derivatives can often be sourced from biomass, positioning them as key platform chemicals for sustainable synthesis. nih.gov Developing catalytic pathways that utilize furanosulfonamides derived from renewable resources is a significant opportunity.

Functional Materials: The potential for creating novel polymers and materials from furanosulfonamide building blocks is just beginning to be explored. Research into their conductive, optical, or self-healing properties could open up new application areas. rsc.orgnih.gov

Table 3: Summary of Challenges and Opportunities in Furanosulfonamide Research

CategoryDescription
Challenge Need for more efficient and milder synthetic methods to access diverse furanosulfonamides.
Challenge Managing the chemical stability of the furan ring during synthetic manipulations.
Challenge Optimizing the physicochemical and pharmacokinetic profiles of bioactive compounds.
Opportunity Exploring a vast and largely untapped area of chemical space for new discoveries.
Opportunity Applying advanced platforms like PROTACs and DEL to identify ligands for new therapeutic targets.
Opportunity Leveraging biomass-derived furans to develop more sustainable chemical processes and materials.
Opportunity Designing novel functional polymers and materials with unique electronic and physical properties.

Q & A

Q. What are the established synthetic routes for 4-Bromofuran-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the furan precursor followed by bromination. Critical parameters include temperature control (to avoid side reactions like ring-opening), stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide), and solvent selection (polar aprotic solvents like DMF enhance sulfonamide formation). Post-synthesis purification via recrystallization or column chromatography is essential to isolate high-purity products. For structural analogs like bromobenzenesulfonamides, reaction optimization using HPLC or GC-MS is recommended to monitor intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substitution patterns on the furan ring and sulfonamide group. For example, deshielded protons adjacent to the sulfonamide group appear downfield (~δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak for C4_4H5_5BrNO3_3S at ~225.94 Da).
  • IR : Strong S=O stretching vibrations (~1350–1150 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) validate the sulfonamide group.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic properties such as HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) predict solvation energy and reactivity in polar environments. These insights guide experimental design for applications like enzyme inhibition or ligand binding studies .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Solutions include:
  • Standardized Bioassays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., halogen substitution, sulfonamide modifications) to isolate key functional groups.
  • Purity Verification : Employ orthogonal techniques (HPLC, elemental analysis) to confirm compound integrity.
    Referencing studies on structurally related sulfonamides (e.g., 3-bromobenzenesulfonamide) provides benchmarks for activity validation .

Q. How can computational docking studies elucidate the binding mechanisms of this compound with target proteins?

  • Methodological Answer : Molecular docking tools (AutoDock Vina, Schrödinger Suite) simulate ligand-protein interactions. Key steps:
  • Protein Preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and optimize hydrogen bonds.
  • Grid Generation : Focus on active sites (e.g., catalytic triads in enzymes).
  • Pose Analysis : Identify binding affinity (ΔG) and interaction modes (hydrogen bonds, hydrophobic contacts).
    Validation via molecular dynamics (MD) simulations assesses stability over time. This approach is critical for rational drug design .

Data Interpretation and Experimental Design

Q. What experimental controls are essential when evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation.
    Include positive controls (e.g., known labile sulfonamides) and negative controls (inert compounds) for comparative analysis .

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